Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with a methylsulfonyl group and an ethyl ester moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate typically involves multiple steps:
Formation of the Piperidine Intermediate: The starting material, 4-piperidone, undergoes N-alkylation with methylsulfonyl chloride in the presence of a base such as triethylamine to yield 1-(methylsulfonyl)piperidin-4-one.
Reductive Amination: The intermediate is then subjected to reductive amination with formaldehyde and a suitable amine, such as methylamine, to form 1-(methylsulfonyl)piperidin-4-yl)methylamine.
Esterification: The final step involves the reaction of the amine with ethyl 4-oxobutanoate under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the sulfonyl group can produce the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals, where its reactivity and functional groups are advantageous.
Mechanism of Action
The mechanism by which Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: It may modulate pathways related to signal transduction and metabolic processes, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobutanoate: Lacks the piperidine and sulfonyl groups, making it less versatile in certain synthetic applications.
Methyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its piperidine ring and sulfonyl group make it particularly useful in medicinal chemistry for the development of drugs targeting the central nervous system.
Properties
IUPAC Name |
ethyl 4-[(1-methylsulfonylpiperidin-4-yl)methylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-3-20-13(17)5-4-12(16)14-10-11-6-8-15(9-7-11)21(2,18)19/h11H,3-10H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHAWWCHUHPZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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